

# An In-Depth Technical Guide to the Pharmacology of Redafamdastat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Redafamdastat |           |
| Cat. No.:            | B1679683      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by Pfizer and later by Jazz Pharmaceuticals, Redafamdastat reached Phase 2 clinical trials for the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary mechanism of action of Redafamdastat is the inhibition of FAAH, which leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). This enhancement of endocannabinoid signaling was hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the undesirable side effects associated with direct cannabinoid receptor agonists. Despite promising preclinical data and favorable pharmacokinetics in early clinical trials, the development of Redafamdastat was discontinued in December 2023 after a Phase 2 trial for PTSD failed to meet its primary and key secondary endpoints. This guide provides a comprehensive overview of the pharmacology of Redafamdastat, including its mechanism of action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

### **Mechanism of Action**

**Redafamdastat** is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide



(AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[2]

By inhibiting FAAH, **Redafamdastat** prevents the breakdown of AEA and other FAAs, leading to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified signaling through cannabinoid and other receptors is believed to be the basis for the therapeutic effects of **Redafamdastat**.

The inhibition of FAAH by **Redafamdastat** is highly potent and selective. It acts by carbamylating the active-site serine nucleophile of the enzyme.[1]

## Signaling Pathway of FAAH Inhibition by Redafamdastat



Click to download full resolution via product page

**FAAH Inhibition Signaling Pathway** 

# Quantitative Pharmacology Table 1: In Vitro Potency of Redafamdastat



| Parameter | Species    | Value         | Reference(s) |
|-----------|------------|---------------|--------------|
| IC50      | Human FAAH | 7.2 nM        | [4][5][6]    |
| Rat FAAH  | 7.4 nM     | [7]           |              |
| kinact/Ki | Human FAAH | 40,300 M-1s-1 | [1]          |

Table 2: Pharmacokinetics of Redafamdastat in Healthy

Volunteers (Single and Multiple Doses)

| Parameter            | Single Dose (0.1 -<br>40 mg)                                                         | Multiple Dose (0.5 -<br>8 mg once daily for<br>14 days) | Reference(s) |
|----------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------|--------------|
| Tmax (median)        | 0.5 - 1.2 hours                                                                      | Not explicitly stated, but absorption is rapid          | [2]          |
| Dose Proportionality | Supraproportional<br>exposure from 0.1 to<br>10 mg; Proportional<br>from 10 to 40 mg | Dose proportional                                       | [2]          |
| Steady-State         | N/A                                                                                  | Achieved by Day 7                                       | [2]          |
| Urinary Excretion    | < 0.1% of the dose                                                                   | Not explicitly stated                                   | [2]          |
| Food Effect          | No effect on pharmacokinetics                                                        | Not explicitly stated                                   | [2]          |

# Table 3: Pharmacodynamics of Redafamdastat in Healthy Volunteers (Single and Multiple Doses)



| Parameter                       | Single Dose                          | Multiple Dose<br>(once daily for 14<br>days)                                   | Reference(s) |
|---------------------------------|--------------------------------------|--------------------------------------------------------------------------------|--------------|
| FAAH1 Inhibition                | >97% inhibition at<br>doses ≥ 0.3 mg | >97% inhibition at all doses (0.5, 1, 4, and 8 mg)                             | [2]          |
| Duration of FAAH1<br>Inhibition | Not explicitly stated                | Maximal inhibition<br>maintained for at least<br>1 week after the last<br>dose | [2]          |
| Fatty Acid Amide Concentrations | 3.5- to 10-fold increase             | Maintained at a plateau                                                        | [2]          |

# Preclinical Studies Inflammatory Pain Model

**Redafamdastat** demonstrated significant analgesic effects in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the efficacy of **Redafamdastat** in the CFA model.





Click to download full resolution via product page

Workflow for CFA Inflammatory Pain Model



| Species | Model                                                      | Endpoint                                                 | Key Findings                                                                                                                                                     | Reference(s) |
|---------|------------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Rat     | Complete Freund's Adjuvant (CFA) induced inflammatory pain | Mechanical<br>Allodynia (Paw<br>Withdrawal<br>Threshold) | - Minimum effective dose of 0.1 mg/kg (p.o.)- Efficacy at 0.1 mg/kg was comparable to 10 mg/kg naproxen- A single 1 mg/kg oral dose showed efficacy for 24 hours | [1][6]       |

### **Preclinical Safety**

In non-clinical toxicology and safety pharmacology studies, the main potential target organs identified for **Redafamdastat** were the male genital tract, liver, and central nervous system.[4] The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a dose of 10 mg/kg in mice, **Redafamdastat** did not elicit effects on motility, catalepsy, or body temperature, which are classic side effects of direct CB1 receptor agonists.[1]

### **Clinical Trials**

**Redafamdastat** (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder (PTSD) (NCT05178316).[3][8]

## Phase 2 PTSD Trial (NCT05178316) Design





Click to download full resolution via product page

Phase 2 PTSD Clinical Trial Design

## Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-Line Results



| Endpoint                                                                                                             | Outcome                                                                                                                                                                              | Reference(s) |
|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Primary Endpoint: Change<br>from baseline to Week 12 in<br>Clinician-Administered PTSD<br>Scale (CAPS-5) Total Score | Not Met: No statistically significant difference between either Redafamdastat dose and placebo.                                                                                      | [8]          |
| Key Secondary Endpoint: Change from baseline to Week 12 in Clinical Global Impression of Severity (CGI-S)            | Not Met                                                                                                                                                                              | [8]          |
| Key Secondary Endpoint: Change from baseline to Week 12 in Patient Global Impression of Severity (PGI-S)             | Not Met                                                                                                                                                                              | [8]          |
| Safety                                                                                                               | No new safety signals were observed. The most common treatment-emergent adverse events were headache, nausea, and urinary tract infection, which also occurred in the placebo group. | [8]          |

### Conclusion

Redafamdastat is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the enhancement of endocannabinoid signaling, showed considerable promise in preclinical models of pain and was supported by favorable pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical development. The data and experimental insights gathered from the investigation of Redafamdastat remain valuable for the broader field of endocannabinoid system modulation and may inform the development of future therapeutics targeting this pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. probiologists.com [probiologists.com]
- 2. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIA 10-2474 Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the
  development and maintenance of paclitaxel-induced neuropathic pain without producing
  tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell
  line viability in vitro PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacology of Redafamdastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679683#understanding-the-pharmacology-of-redafamdastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com